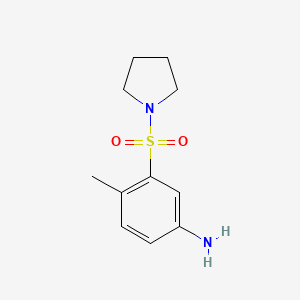

4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 240.33 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Crystal Structure and DFT Studies

The compound 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline (PSMA) has been extensively studied for its crystal structure. A study by Krishnan et al. (2021) revealed that PSMA exhibits a nearly coplanar structure between the pyrrolidine and benzene rings. Strong N-H···O hydrogen bonds form continuous two-dimensional sheets, contributing to the stability of the crystal structure. Density Functional Theory (DFT) calculations align closely with experimental data, confirming the compound's geometry and assisting in understanding its intermolecular interactions. This detailed structural insight is critical for designing materials with specific properties or functionalities (Krishnan et al., 2021).

Polymerization and Conductive Properties

Research into the polymerization processes of aniline derivatives, including compounds structurally related to this compound, has contributed significantly to the field of conductive polymers. Studies by Shen and Huang (2018) on the electrochemical polymerization of aniline in protic ionic liquids have demonstrated the ease of polymerization and the resulting high-quality polyaniline with porous structure and high electrode specific capacitance. Such advancements in polymer chemistry are pivotal for developing new materials with potential applications in electronics, energy storage, and sensors (Shen & Huang, 2018).

Synthesis and Biological Applications

The synthesis and biological evaluation of novel compounds derived from this compound have been explored for their antimicrobial properties. Patel et al. (2011) synthesized a novel compound and tested its effectiveness against various microorganisms, showcasing higher antimicrobial activity compared to its metal complexes. Such research not only expands the utility of this compound derivatives in medicine but also offers a new perspective on designing antimicrobial agents (Patel et al., 2011).

Sensor Applications

The potential sensor applications of conductive polymers synthesized from aniline derivatives, including this compound, have been investigated. Sahiner et al. (2017) utilized superporous cryogels as templates for in-situ synthesis of conductive polymers, demonstrating significant improvements in conductivity and potential applications in detecting various gases and aqueous solutions of dyes. This research highlights the versatility of this compound derivatives in creating sensitive and efficient sensors (Sahiner et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, suggesting protective measures and actions to take in case of exposure .

Future Directions

The pyrrolidine ring, a key component of “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline”, is a versatile scaffold for novel biologically active compounds . Future research could explore the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .

Properties

IUPAC Name |

4-methyl-3-pyrrolidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIYYXNTJDYDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)

![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)